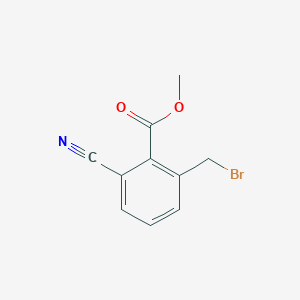

Methyl 2-(bromomethyl)-6-cyanobenzoate

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(bromomethyl)-6-cyanobenzoate” are not available, bromomethylation is a common reaction in organic chemistry. For example, an efficient method for the bromomethylation of thiols has been developed, using paraformaldehyde and HBr/AcOH .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For “Methyl 2-bromomethyl benzoate”, the molecular weight is 229.071 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “Methyl 2-bromomethyl benzoate”, the molecular weight is 229.071 Da .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methyl 2-(bromomethyl)-6-cyanobenzoate serves as a key intermediate in synthetic chemistry, particularly in the synthesis of complex molecules. For example, it has been employed in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an important intermediate for anti-cancer drugs inhibiting thymidylate synthase (Cao Sheng-li, 2004). Additionally, its derivatives have been used in creating novel benzyl- or 4-cyanobenzyl-substituted N-heterocyclic (bromo)(carbene)silver(I) and (carbene)(chloro)gold(I) complexes, which show preliminary cytotoxicity towards certain cancer cell lines (S. Patil et al., 2011).

Material Science

In material science, this compound is utilized in developing new compounds with potential applications in electronics and photonics. Research has systematically tuned optoelectronic properties by substituting different groups on bicarbazole/cyanobenzene hybrids, showing that these materials can serve as hosts or dopants in organic light-emitting diodes (OLEDs) (Xudong Cao et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

Methyl 2-(bromomethyl)-6-cyanobenzoate likely interacts with its targets through a process similar to the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are key reactions in the synthesis of many organic compounds .

Pharmacokinetics

Similar compounds are known to have varying bioavailability depending on their chemical structure and the conditions under which they are administered .

Propriétés

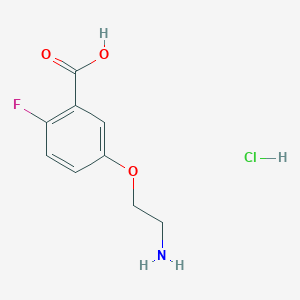

IUPAC Name |

methyl 2-(bromomethyl)-6-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXPMFZZUHOIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile](/img/structure/B2583351.png)

![N-(4-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2583353.png)

![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2583358.png)

![4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2583361.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2583364.png)

![2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2583365.png)

![(E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide](/img/structure/B2583368.png)

![2-[(2-Chloro-6-nitrophenyl)amino]ethanol](/img/structure/B2583370.png)

![N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2583371.png)